[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide
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Overview
Description
[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide: is an organic zinc compound with the chemical formula C10H18INO2Zn . It is a white solid with good solubility in various organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound is widely used in organic synthesis, particularly as an intermediate for reagents and catalysts in transition metal-catalyzed reactions .
Mechanism of Action
Target of Action
It is known that this compound is used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide involves its role as a linker in PROTACs . The compound connects the E3 ligase recruiting moiety and the target protein binding moiety in the PROTAC molecule . This allows the PROTAC to form a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific target protein of the PROTAC in which it is incorporated . By leading to the degradation of the target protein, the compound can influence various cellular processes regulated by that protein .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the drug-like properties of the protac . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC .
Result of Action
The result of the action of this compound is the degradation of the target protein in the cells . This can lead to changes in cellular processes regulated by the target protein, potentially resulting in therapeutic effects .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC
Preparation Methods
Synthetic Routes and Reaction Conditions: [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide is generally synthesized by reacting zinc iodide (ZnI2) with [1-(tert-butoxycarbonyl)piperidin-4-yl] magnesium halide, such as magnesium bromide or magnesium chloride . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc iodide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted aromatic compounds, organometallic complexes, and other organic molecules .
Scientific Research Applications
Chemistry: In chemistry, [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of various organic compounds, including those used in materials science and polymer chemistry .
Comparison with Similar Compounds
- [1-(tert-Butoxycarbonyl)piperidin-4-yl]magnesium bromide
- [1-(tert-Butoxycarbonyl)piperidin-4-yl]magnesium chloride
Comparison: Compared to its magnesium counterparts, [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide offers unique advantages in terms of reactivity and selectivity in certain reactions . The zinc compound is often preferred in cross-coupling reactions due to its ability to form more stable intermediates and its compatibility with a wider range of reaction conditions .
Properties
IUPAC Name |
tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCCLSRLFJHAM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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